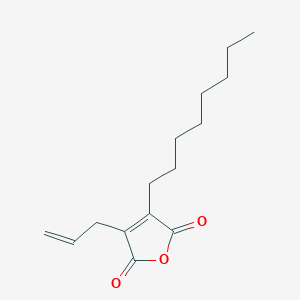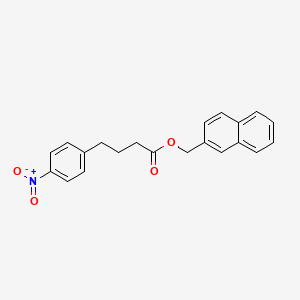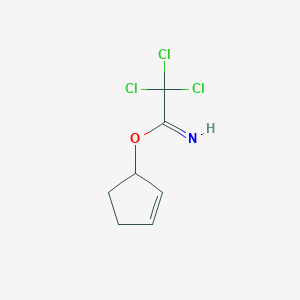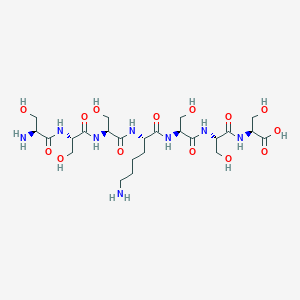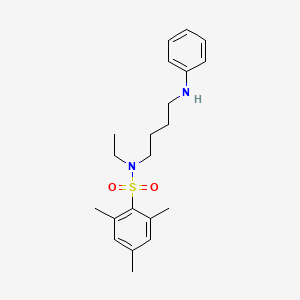
N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an anilinobutyl group, an ethyl group, and a trimethylbenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-ethyl-4-anilinobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Shares structural similarities but differs in functional groups.
4-Anilino-N-phenethylpiperidine: Another related compound with distinct chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of N-(4-Anilinobutyl)-N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
573670-29-8 |
|---|---|
Molecular Formula |
C21H30N2O2S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(4-anilinobutyl)-N-ethyl-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O2S/c1-5-23(14-10-9-13-22-20-11-7-6-8-12-20)26(24,25)21-18(3)15-17(2)16-19(21)4/h6-8,11-12,15-16,22H,5,9-10,13-14H2,1-4H3 |
InChI Key |
KXIRRHBBIMUOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCNC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


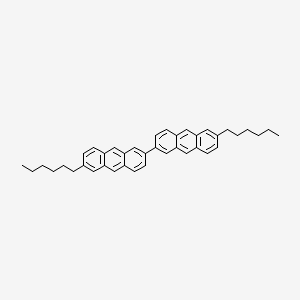
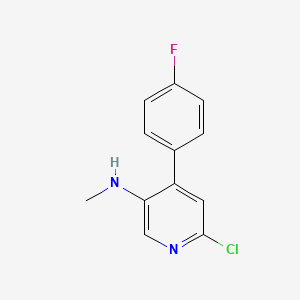
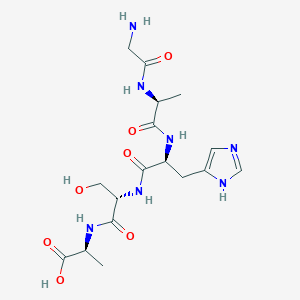

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
